molecular formula C16H17N3O4 B2965005 2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide CAS No. 866156-50-5

2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide

Cat. No. B2965005
CAS RN: 866156-50-5
M. Wt: 315.329
InChI Key: RCHJQSCBZLZYTN-UHFFFAOYSA-N
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Description

The compound “2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide” is a chemical compound that has been found to increase monoclonal antibody production . It has been used in studies aiming to discover new chemical compounds that can improve cell-specific antibody production in recombinant Chinese hamster ovary cells .

Scientific Research Applications

Antimicrobial Activity

A study explored the antimicrobial potential of new heterocycles incorporating the antipyrine moiety, similar in structure to the specified compound. These synthesized compounds demonstrated varying degrees of antimicrobial effectiveness, suggesting potential applications in developing new antimicrobial agents. The study's methodology involved synthesizing new coumarin, pyridine, pyrrole, thiazole, and pyrazolo[5,1-c]triazine derivatives, highlighting the structural versatility and bioactivity relevance of such compounds (Bondock et al., 2008).

Cytotoxic Evaluation for Cancer Treatment

Research into β-aryl-α-dimethoxyphosphoryl-γ-lactams, which share structural similarities with the query compound, has shown cytotoxic activity against various cancer cell lines. These findings indicate the potential for developing novel anticancer therapies based on the chemical framework of the specified compound. Such studies provide a basis for the synthesis and evaluation of new compounds with improved specificity and potency against cancer cells (Cinar et al., 2017).

Anticancer and Antioxidant Properties

Nitrophenyl-group-containing heterocycles, including tetrahydroisoquinolines bearing a nitrophenyl group, have been synthesized and evaluated for their anticancer activity and antioxidant properties. These studies showcase the potential therapeutic applications of such compounds in oncology and their ability to mitigate oxidative stress, contributing to cancer progression and other diseases (Sayed et al., 2021).

Synthetic Utility and Chemical Reactivity

α-Cyanothioacetamide, a key reagent in synthesizing functionally substituted pyrans, thiopyrans, pyridines, and other heterocycles, demonstrates the broad synthetic utility of compounds structurally related to the specified chemical. These synthetic pathways enable the creation of a wide array of bioactive molecules with potential applications in pharmaceuticals and materials science (Dyachenko et al., 2018).

Herbicide Development

Chloroacetamide derivatives, such as alachlor and metazachlor, offer insights into the herbicidal applications of compounds related to the specified chemical. These herbicides, effective against annual grasses and broad-leaved weeds, highlight the agricultural potential of developing new compounds based on the chemical framework provided (Weisshaar & Böger, 1989).

Mechanism of Action

properties

IUPAC Name

2-[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10-9-14(15(20)16(21)17(3)4)11(2)18(10)12-5-7-13(8-6-12)19(22)23/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHJQSCBZLZYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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